6-Hydroxy Bentazon-d7
Description
Contextual Significance of Bentazon Metabolites in Contemporary Research
The widespread use of the herbicide Bentazon in agriculture necessitates a thorough understanding of its environmental fate and biological impact. psu.edufao.org Once introduced into the environment, Bentazon undergoes various transformations, leading to the formation of several metabolic products. researchgate.netresearchgate.net
Role of Hydroxylated Bentazon Derivatives as Key Intermediates in Environmental and Biological Systems
Hydroxylated derivatives of Bentazon, such as 6-Hydroxy Bentazon and 8-Hydroxy Bentazon, are significant intermediates in the breakdown of the parent compound. psu.edud-nb.infofao.org These metabolites are formed through microbial activity in soil and water, as well as within plants that absorb the herbicide. researchgate.netd-nb.infotandfonline.com For instance, studies have shown that in plants, the aromatic ring of Bentazon is hydroxylated at the 6 and 8 positions, with 6-Hydroxy Bentazon being a major part of the residue during degradation. fao.org The formation of these hydroxylated metabolites is a crucial step in the detoxification and subsequent breakdown of Bentazon in various organisms and ecosystems. researchgate.netacs.org The reactivity of these hydroxylated forms, particularly their tendency to bind to humic substances in the soil, is a key factor in their environmental persistence and mobility. d-nb.info
Rationale for Deuterated Analogues in Advanced Chemical and Biological Inquiry
Deuterated analogues, where one or more hydrogen atoms are replaced by deuterium (B1214612), are powerful tools in modern scientific investigation. tandfonline.comwikipedia.org The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a "kinetic isotope effect." researchgate.netinformaticsjournals.co.in This effect can significantly slow down the rate of metabolic reactions, allowing researchers to better study metabolic pathways and the intermediates involved. wikipedia.orgresearchgate.net Deuterated compounds are chemically similar to their non-deuterated counterparts and interact with biological systems in a nearly identical way, making them excellent tracers. tandfonline.com This property is particularly valuable in quantitative analysis, where they are used as internal standards to ensure the accuracy and precision of measurements. sigmaaldrich.com
Overview of 6-Hydroxy Bentazon-d7 as an Indispensable Research Standard and Tracer
This compound is a deuterated form of 6-Hydroxy Bentazon and serves as a vital analytical standard and tracer in scientific research. hpc-standards.comsapphirebioscience.com Its primary application is in the precise quantification of 6-Hydroxy Bentazon in various samples, from environmental matrices to biological tissues. sigmaaldrich.comwssa.net
Importance of Isotopic Labeling in Enabling Quantitative Chemical Biology and Environmental Science
Isotopic labeling is a fundamental technique in quantitative chemical biology and environmental science. nih.govresearchgate.netfiveable.me By introducing a known amount of an isotopically labeled compound, like this compound, into a sample, scientists can use methods such as mass spectrometry to accurately determine the concentration of the unlabeled target compound. nih.govcreative-proteomics.com The labeled standard co-elutes with the analyte of interest during chromatographic separation, and its distinct mass allows for precise quantification, correcting for any sample loss or variability during the analytical process. creative-proteomics.comsilantes.com This approach is crucial for monitoring pesticide residues in food and the environment, ensuring regulatory compliance and assessing potential ecological impacts. silantes.com
Contribution to Mechanistic Understanding in Xenobiotic Biotransformation Pathways
The study of how organisms metabolize foreign compounds, or xenobiotics, is essential for toxicology and drug development. mhmedical.combasicmedicalkey.com this compound plays a role in elucidating the biotransformation pathways of Bentazon. By using the deuterated standard, researchers can more accurately trace and quantify the formation of 6-Hydroxy Bentazon, providing insights into the enzymatic processes involved in its metabolism. researchgate.net This includes identifying the specific enzymes, such as cytochrome P450 monooxygenases, that are responsible for the hydroxylation of Bentazon. tandfonline.comresearchgate.net Understanding these pathways is critical for assessing the potential for bioaccumulation and the toxicological risks associated with Bentazon and its metabolites. mhmedical.comresearchgate.net
Table of Chemical Compounds
| Compound Name |
| 6-Hydroxy Bentazon |
| This compound |
| 8-Hydroxy Bentazon |
| Bentazon |
| Bentazon-d7 |
Properties
CAS No. |
1330180-76-1 |
|---|---|
Molecular Formula |
C10H12N2O4S |
Molecular Weight |
263.319 |
IUPAC Name |
3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-6-hydroxy-2,2-dioxo-1H-2$l^{6} |
InChI |
InChI=1S/C10H12N2O4S/c1-6(2)12-10(14)8-5-7(13)3-4-9(8)11-17(12,15)16/h3-6,11,13H,1-2H3/i1D3,2D3,6D |
InChI Key |
PVKWIOBXPPFARA-NWOXSKRJSA-N |
SMILES |
CC(C)N1C(=O)C2=C(C=CC(=C2)O)NS1(=O)=O |
Synonyms |
6-Hydroxy-3-(1-methylethyl-d7)-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-Dioxide; _x000B_6-Hydroxybentazone-d7; |
Origin of Product |
United States |
Isotopic Labeling and Synthetic Methodologies for 6 Hydroxy Bentazon D7
Principles and Strategies for Deuterium (B1214612) Incorporation in Complex Organic Molecules
The introduction of deuterium, a stable isotope of hydrogen, into a molecule can significantly enhance its utility in metabolic studies and as an internal standard for quantitative analysis. The replacement of C-H bonds with more stable C-D bonds at metabolic sites can also improve the pharmacokinetic properties of pharmaceutical drugs. osaka-u.ac.jp The key challenge lies in achieving site-specific deuteration with high isotopic enrichment.
Methodological Approaches for Site-Specific Deuteration of Bentazon Scaffolds
The synthesis of 6-Hydroxy Bentazon-d7 requires the specific incorporation of seven deuterium atoms onto the isopropyl group of the Bentazon molecule. scbt.com This is typically achieved through hydrogen isotope exchange (HIE) reactions or by using deuterated building blocks in the initial synthesis.
Catalytic HIE has emerged as a powerful method for the late-stage introduction of hydrogen isotopes directly into C-H bonds, avoiding the need for complex multi-step syntheses from expensive labeled starting materials. nih.govrsc.org Transition metal catalysts, particularly those based on iridium and silver, have shown high efficacy and selectivity for the deuteration of C-H bonds in heterocyclic compounds. nih.govacs.orgresearchgate.net
Iridium-Catalyzed HIE: Iridium(I) complexes are effective catalysts for HIE. researchgate.net These methods can achieve high levels of deuterium incorporation under mild conditions. acs.org For a molecule like Bentazon, which is a benzothiadiazine N-heterocycle, such catalytic systems could potentially be used to deuterate the isopropyl group by exchanging its C-H bonds with deuterium from a source like deuterium oxide (D₂O). osaka-u.ac.jpsigmaaldrich.com
Silver-Catalyzed Deuteration: Silver-based catalytic systems have also been developed for the site-selective deuteration of C-H bonds in medicinally relevant five-membered aromatic heterocycles. nih.gov These methods often proceed without the need for directing groups and use low-cost deuterium sources. nih.gov
Alternatively, a more direct synthetic approach involves building the Bentazon scaffold using a deuterated precursor. The synthesis of Bentazon involves reacting isopropylaminosulfonyl chloride with methyl anthranilate, followed by cyclization. herts.ac.uk By starting with d7-isopropylamine to create d7-isopropylaminosulfonyl chloride, the deuterium label can be incorporated into the final Bentazon-d7 molecule with high specificity.
Table 1: Plausible Synthetic Pathway for Bentazon-d7 via a Deuterated Precursor
| Step | Reactants | Reagents/Conditions | Product |
| 1 | d7-Isopropylamine hydrochloride, Sulfonyl chloride | Acetonitrile (B52724), Reflux | d7-Isopropylaminosulfonyl chloride |
| 2 | d7-Isopropylaminosulfonyl chloride, Methyl anthranilate | Toluene, Base | N-(d7-isopropylamine)sulfonylmethyl anthranilate |
| 3 | N-(d7-isopropylamine)sulfonylmethyl anthranilate | Sodium methoxide, Acidification | Bentazon-d7 |
Synthetic Pathways and Chemical Transformations for 6-Hydroxylation of Deuterated Bentazon Precursors
Following the synthesis of the deuterated Bentazon-d7 scaffold, the next critical step is the regioselective introduction of a hydroxyl group at the 6-position of the aromatic ring. In biological systems, Bentazon is metabolized by hydroxylation at the 6- or 8-position of the phenyl ring. usda.govnih.gov Mimicking this transformation synthetically requires careful selection of hydroxylation methods to achieve the desired regioselectivity.
Aromatic hydroxylation is a challenging chemical transformation. researchgate.net Potential mechanisms and methods include:
Enzymatic Hydroxylation: Biocatalysts, such as cytochrome P450 monooxygenases, are known to hydroxylate aromatic compounds. researchgate.netresearchgate.net Using either isolated enzymes or whole-cell transformation systems could provide a highly selective route to this compound.
Advanced Oxidation Processes: Methods like the Fenton reaction (using iron salts and hydrogen peroxide) or photocatalysis can generate hydroxyl radicals that attack the aromatic ring. chemistryviews.org However, these methods often lack regioselectivity, leading to a mixture of hydroxylated isomers (e.g., 6-hydroxy and 8-hydroxy) that would require subsequent purification.
Directed Ortho Metalation (DoM): This strategy involves using a directing group to guide a metalating agent (like an organolithium reagent) to a specific position on the aromatic ring. The resulting organometallic intermediate can then be reacted with an electrophilic oxygen source to introduce the hydroxyl group. This approach could offer high regioselectivity if a suitable directing group strategy is devised for the Bentazon-d7 scaffold.
The choice of method depends on the desired yield, purity, and scalability of the synthesis. For producing a high-purity analytical standard, methods offering the highest regioselectivity are preferred to minimize the formation of the 8-hydroxy isomer.
Analytical Verification of Isotopic Purity and Enrichment for Research Applications
For a labeled compound like this compound to be effective as an internal standard, its chemical purity, isotopic enrichment, and the precise location of the deuterium atoms must be rigorously verified. acanthusresearch.com This is accomplished using advanced analytical techniques.
Advanced Spectroscopic Techniques for Confirmation of Deuterium Localization
Confirming that the seven deuterium atoms are correctly located on the isopropyl group and that the hydroxyl group is at the 6-position is achieved primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique for structure elucidation. rug.nl
¹H NMR: In the proton NMR spectrum of this compound, the characteristic signals corresponding to the protons of the isopropyl group would be absent or significantly diminished, providing direct evidence of successful deuteration.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. nih.govnih.gov The ²H NMR spectrum would show signals at chemical shifts corresponding to the deuterated isopropyl group, confirming the presence and chemical environment of the labels.
¹³C NMR: The carbon signals for the isopropyl group would also be affected. The C-D coupling patterns (triplets for -CD₃ and a multiplet for the -CD) would replace the patterns seen for C-H coupling, further confirming the location of the deuterium.
Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the mass increase due to deuteration.
High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with techniques like liquid chromatography (LC), provides a highly accurate mass measurement of the molecular ion. nih.govnih.govresearchgate.net This allows for the unambiguous confirmation of the elemental formula (C₁₀H₅D₇N₂O₄S) and differentiates it from any unlabeled or partially labeled species. coompo.com
Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated and fragmented. The resulting fragmentation pattern provides structural information. researchgate.netresearchgate.net By comparing the fragmentation pattern of this compound with its unlabeled analog, researchers can confirm that the deuterium label is retained on the isopropyl fragment and not on the aromatic ring, thus verifying its location.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Observation | Information Gained |
| ¹H NMR | Absence of signals for the isopropyl group protons. | Confirmation of high-level deuteration at the isopropyl position. |
| ²H NMR | Presence of signals corresponding to the chemical environment of the isopropyl group. | Direct detection and confirmation of deuterium incorporation. |
| HRMS | Molecular ion peak corresponding to the exact mass of C₁₀H₅D₇N₂O₄S (Calculated Mass: 263.0957). lgcstandards.com | Confirmation of elemental composition and successful incorporation of seven deuterium atoms. |
| MS/MS | Fragmentation pattern showing a mass shift of +7 amu on fragments containing the isopropyl group. | Confirmation of the specific location of the deuterium label on the isopropyl moiety. |
Quantitative Assessment of Isotopic Incorporation Efficiency
Beyond confirming the label's location, it is critical to quantify the isotopic enrichment, which is the percentage of molecules that are fully deuterated.
Mass Spectrometry: MS is the primary tool for determining isotopic purity. acanthusresearch.com By examining the mass spectrum in the region of the molecular ion, the relative intensities of the peak for the fully deuterated compound (M+7) can be compared to the peaks for any residual unlabeled compound (M) and partially deuterated intermediates (M+1 to M+6). iastate.edu This allows for the calculation of the isotopic enrichment, which is typically desired to be >98% for use as an internal standard.
Advanced Analytical Applications Utilizing 6 Hydroxy Bentazon D7
Application as an Internal Standard in High-Resolution Mass Spectrometry
In the field of quantitative analysis, particularly for regulatory monitoring and research, stable isotope-labeled (SIL) internal standards are the gold standard for ensuring accuracy. 6-Hydroxy Bentazon-d7 is specifically employed as an internal standard for the quantification of its non-labeled counterpart, 6-Hydroxy Bentazon, and by extension, the parent compound Bentazon, in various complex matrices. sigmaaldrich.comsigmaaldrich.com High-resolution mass spectrometry (HRMS) provides the necessary specificity and sensitivity to distinguish between the labeled standard and the native analyte, making this combination a powerful analytical approach.
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides a high degree of accuracy and precision. The core principle of IDMS involves adding a known amount of an isotopically distinct version of the analyte, such as this compound, to the sample at the very beginning of the analytical workflow. nih.govaltascientific.cn
This labeled standard acts as a surrogate that experiences the same physical and chemical processes—including extraction inefficiencies, sample transfer losses, and ionization variability—as the native analyte. waters.com Because the labeled and unlabeled compounds are nearly identical chemically, they behave similarly during sample preparation and chromatographic separation. science.gov However, they are easily differentiated by the mass spectrometer due to their mass difference. By measuring the ratio of the native analyte to the labeled internal standard, analysts can accurately calculate the initial concentration of the native analyte, effectively correcting for both sample loss during preparation and signal fluctuations (matrix effects) during analysis. altascientific.cn This method significantly improves the reproducibility and reliability of quantitative results. science.gov
The coupling of Ultra-High Performance Liquid Chromatography (UHPLC) with High-Resolution Mass Spectrometry (HRMS) represents a state-of-the-art platform for trace-level analysis. UHPLC utilizes columns with smaller particle sizes to achieve faster separations and higher chromatographic resolution compared to conventional HPLC. researchgate.net This is crucial for separating target analytes from the thousands of other compounds present in complex environmental samples like soil and water or biological samples like blood and urine. researchgate.netdaneshyari.com
HRMS provides highly accurate mass measurements, allowing for confident identification of compounds based on their elemental composition and reducing the likelihood of false positives from isobaric interferences. lcms.cz When analyzing Bentazon and its metabolites in matrices like shellfish, the use of a deuterated internal standard such as Bentazon-d7 (a proxy for its metabolite's labeled form) is specified for UHPLC-HRMS methods. sigmaaldrich.com The internal standard, this compound, co-elutes with the target analyte, 6-Hydroxy Bentazon, and its response is used to normalize the analyte's signal, thereby correcting for any ionization suppression or enhancement caused by the sample matrix and ensuring robust quantification.
Development and Validation of Analytical Methods for Trace Analysis of Bentazon Metabolites
The establishment of reliable analytical methods is a prerequisite for monitoring Bentazon metabolites in the environment and in biological systems. epa.govfao.org Method development and validation involve a comprehensive process to ensure that the chosen analytical procedure is fit for its intended purpose, providing accurate and reproducible data for trace-level concentrations. nih.gov
Matrix effects are a major source of error in quantitative analysis using mass spectrometry, especially with electrospray ionization (ESI). waters.com These effects arise when co-eluting compounds from the sample matrix (e.g., salts, pigments, lipids) interfere with the ionization of the target analyte, leading to either a suppressed or enhanced signal. researchgate.net This variability can severely compromise the accuracy and precision of the results.
The most effective strategy to counteract matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte. waters.comnih.gov Since this compound has nearly identical physicochemical properties to the native 6-Hydroxy Bentazon, it experiences the same degree of signal suppression or enhancement. waters.com By calculating the ratio of the analyte peak area to the internal standard peak area, the matrix effect is effectively nullified. Even when using a SIL-IS, some studies recommend the use of matrix-matched calibration standards for the most accurate quantification, especially in highly complex matrices. nih.gov
| Advanced Sample Cleanup | Techniques like Solid-Phase Extraction (SPE) are used to selectively remove interfering compounds. daneshyari.comresearchgate.net | Can significantly reduce matrix complexity and improve signal quality. | May lead to analyte loss; can be time-consuming and add cost to the analysis. |
Method validation is the process of confirming that an analytical procedure is suitable for its intended use. It involves establishing key performance characteristics to ensure the method is robust and reproducible. epa.gov According to regulatory guidelines and scientific best practices, validation assesses several parameters. epa.govfao.org
Accuracy and Recovery: Accuracy refers to the closeness of a measured result to the true value. It is typically evaluated through recovery studies, where a known amount of the analyte is spiked into a blank matrix. The percentage of the spiked amount that is measured (recovered) indicates the method's accuracy. For example, in a validated method for Bentazon in water, mean recoveries ranged from 96% to 101%. epa.gov
Precision: This measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). An RSD of ≤20% is often considered acceptable for trace analysis. epa.gov
Limits of Detection (LOD) and Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.net In a method for analyzing Bentazon metabolites in blood, the LOD for 6-Hydroxybentazone (B30596) was 0.5 ng/mL. nih.gov For Bentazon in surface water, a validated method established an LOQ of 0.03 µg/kg. epa.gov
Table 2: Example of Method Validation Parameters for Bentazon and Metabolites
| Parameter | Analyte | Matrix | Value | Source |
|---|---|---|---|---|
| Accuracy | Bentazon | Surface Water | 96% - 101% Recovery | epa.gov |
| 6-Hydroxybentazone | Postmortem Blood | 88.2% - 110.5% | nih.gov | |
| Precision (RSD) | Bentazon | Surface Water | ≤ 4.7% | epa.gov |
| 6-Hydroxybentazone | Postmortem Blood | 0.5% - 7.5% | nih.gov | |
| LOQ | Bentazon | Surface Water | 0.03 µg/kg | epa.gov |
| LOD | 6-Hydroxybentazone | Postmortem Blood | 0.5 ng/mL | nih.gov |
| LOD | 8-Hydroxybentazone | Postmortem Blood | 0.5 ng/mL | nih.gov |
Chromatographic Separation Techniques for Comprehensive Metabolite Profiling
Effective chromatographic separation is essential for the successful analysis of Bentazon and its metabolites, preventing them from co-eluting with each other and with isobaric interferences from the matrix. Reversed-phase liquid chromatography is the predominant technique used for this purpose.
A typical method involves a C18 analytical column, which separates compounds based on their hydrophobicity. daneshyari.comnih.gov A gradient elution is employed, where the mobile phase composition is changed over the course of the analysis to effectively elute compounds with a range of polarities. The mobile phase commonly consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid). daneshyari.com The formic acid helps to improve peak shape and ionization efficiency in the mass spectrometer. This setup allows for the baseline separation of Bentazon from its hydroxylated metabolites, 6-Hydroxy Bentazon and 8-Hydroxy Bentazon, enabling their individual quantification. daneshyari.comnih.gov
Table 3: Example of UHPLC Conditions for Bentazon Metabolite Analysis
| Parameter | Condition | Source |
|---|---|---|
| LC System | Shiseido NANOSPACE SI-2 | daneshyari.com |
| Column | Cadenza CD-C18 (3 µm, 100 mm x 2.0 mm i.d.) | daneshyari.com |
| Mobile Phase A | 0.1% Formic Acid in Distilled Water | daneshyari.com |
| Mobile Phase B | 0.1% Formic Acid in Methanol | daneshyari.com |
| Flow Rate | 0.3 mL/min | daneshyari.com |
| Elution Type | Gradient | daneshyari.com |
| Injection Volume | 5 µL | daneshyari.com |
Table of Compounds
| Compound Name |
|---|
| This compound |
| Bentazon |
| Bentazon-d7 |
| 6-Hydroxy Bentazon |
| 8-Hydroxy Bentazon |
| MCPA (2-methyl-4-chlorophenoxyacetic acid) |
| Formic Acid |
| Methanol |
Optimization of Liquid Chromatography Parameters for Resolution of Isomers and Metabolites
The accurate quantification of Bentazon and its metabolites, including the isomeric compounds 6-Hydroxy Bentazon and 8-Hydroxy Bentazon, necessitates robust chromatographic separation. who.intnih.gov Liquid chromatography (LC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the method of choice for this analysis. nih.gov The optimization of LC parameters is crucial for resolving these closely related compounds from each other and from potential interferences within complex sample matrices like blood, soil, or wheat plants. nih.govnih.gov
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) systems are commonly employed. researchgate.netresearchgate.net Reversed-phase chromatography using a C18 column is a frequent approach for separating Bentazon and its hydroxylated metabolites. nih.govnih.gov The mobile phase typically consists of an aqueous component and an organic solvent, such as methanol or acetonitrile, with the addition of an acid like formic acid to control the pH and improve the peak shape of the acidic analytes. nih.govnih.gov Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often used to ensure the timely elution of all target compounds with good resolution. nih.gov The development of UHPLC methods, which use columns with smaller particle sizes, has enabled shorter analysis times and enhanced chromatographic resolution. researchgate.netresearchgate.net
Detailed research findings have established specific parameters for the successful separation of these compounds. For instance, a validated LC-MS/MS method for postmortem blood analysis successfully separated Bentazon, 6-Hydroxy Bentazon, and 8-Hydroxy Bentazon using a C18 column and a gradient elution of 0.1% formic acid in water and methanol. nih.gov Another study focused on a wheat-field ecosystem utilized a C18 column at 30 °C with a mobile phase of acetonitrile and 0.1% formic acid in water to resolve the analytes in under 2.5 minutes. nih.gov
The following table summarizes optimized parameters from published research, showcasing typical conditions for the chromatographic resolution of Bentazon and its metabolites.
| Parameter | Condition 1 | Condition 2 | Source |
| Chromatography System | HPLC-MS/MS | HPLC-MS/MS | nih.govnih.gov |
| Analytical Column | C18 | Reverse-phase C18 (50 mm × 2.1 mm × 3.5 μm) | nih.govnih.gov |
| Mobile Phase A | 0.1% Formic Acid in Distilled Water | 0.1% Formic Acid in Water | nih.govnih.gov |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Acetonitrile | nih.govnih.gov |
| Elution Type | Gradient | Isocratic (90/10, B/A) | nih.govnih.gov |
| Flow Rate | Not Specified | 0.25 mL/min | nih.gov |
| Column Temperature | Not Specified | 30 °C | nih.gov |
| Run Time | Not Specified | 2.5 min | nih.gov |
Complementary Detection Strategies for Metabolite Characterization
While chromatographic separation is essential, the detection and characterization of metabolites rely on sensitive and specific detectors. For the analysis of 6-Hydroxy Bentazon and its isomers, mass spectrometry (MS) stands out as the premier detection strategy, largely supplanting older methods like UV detection. nih.govjfda-online.comnih.gov
Tandem mass spectrometry (MS/MS) is particularly powerful due to its high sensitivity and selectivity. researchgate.net This technique operates by selecting a specific precursor ion (the molecular ion of the target analyte) and then fragmenting it to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM) or Selective Reaction Monitoring (SRM), analysts can achieve highly specific and sensitive quantification, even in complex matrices. nih.govnih.gov For Bentazon and its hydroxylated metabolites, analysis is typically performed using electrospray ionization (ESI) in the negative ion mode, as these acidic compounds readily lose a proton to form [M-H]⁻ ions. nih.govnih.gov
The use of this compound as an internal standard is integral to this strategy. Although it co-elutes with the native 6-Hydroxy Bentazon, the mass spectrometer can easily distinguish between the labeled (heavier) and non-labeled compounds based on their mass-to-charge ratio. restek.com This allows for the calculation of a response ratio, which corrects for any loss of analyte during sample processing or for matrix effects that can alter the ionization efficiency, thereby ensuring highly accurate quantification. restek.comlcms.cz
For the initial identification of previously unknown transformation products or for the unambiguous confirmation of metabolite structures, high-resolution mass spectrometry (HRMS) is an invaluable tool. nih.govacs.org HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass spectrometers, provide highly accurate mass measurements, which allow for the determination of the elemental composition of an unknown compound and aid in its structural elucidation. acs.org Studies have successfully used HRMS to identify various transformation products of Bentazon, including 6-OH, 8-OH, and di-OH-bentazone. nih.gov
Investigations into Metabolic Pathways of Bentazon Utilizing 6 Hydroxy Bentazon D7
Elucidation of Phase I Biotransformation Mechanisms
Phase I biotransformation reactions introduce or expose functional groups on a xenobiotic molecule, typically making it more water-soluble and preparing it for further metabolism. foodsafety.institute For Bentazon, the primary Phase I reaction is hydroxylation.
Hydroxylation Reactions and Their Enzymatic Catalysis in Plant Metabolism of Bentazon
The primary mechanism for detoxifying Bentazon in tolerant plants is rapid aryl hydroxylation, followed by conjugation. mdpi.com This process involves the addition of a hydroxyl (-OH) group to the aromatic ring of the Bentazon molecule. foodsafety.institute In various plant species, hydroxylation occurs at either the 6- or 8-position of the aromatic ring, forming 6-hydroxybentazon and 8-hydroxybentazon. mdpi.comnih.govnih.gov For instance, in corn, 6-hydroxybentazon is the major Phase I metabolite produced in vivo. nih.gov Similarly, rice readily metabolizes Bentazon, primarily through 6-hydroxylation, while soybeans produce both 6- and 8-hydroxybentazon in roughly equal amounts. mdpi.comnih.gov The ability of a plant to effectively carry out this hydroxylation reaction is a key determinant of its tolerance to the herbicide. mdpi.com Subsequent to hydroxylation, these metabolites are often rapidly conjugated with glucose, a Phase II reaction that further detoxifies the compound. mdpi.com
Role of Cytochrome P450 Enzymes in Xenobiotic Hydroxylation
Cytochrome P450 monooxygenases (CYPs or P450s) are a large and diverse superfamily of heme-containing enzymes that play a central role in the metabolism of a wide array of compounds, including xenobiotics like herbicides. zju.edu.cnoup.comnih.gov These enzymes are primary catalysts of Phase I reactions, particularly oxidative processes such as hydroxylation. foodsafety.instituteresearchgate.net In plants, P450s are crucial for detoxifying herbicides, and their activity is a major basis for herbicide selectivity between crops and weeds. zju.edu.cn The reaction catalyzed by P450s involves the enzyme binding with the substrate (the herbicide) and then receiving electrons from NADPH through a partner enzyme, NADPH-cytochrome P450 reductase. nih.govnih.gov This allows the P450 to activate molecular oxygen, inserting one oxygen atom into the herbicide substrate to form a hydroxylated metabolite, while the other oxygen atom is reduced to water. nih.govnih.gov Studies have confirmed that the aryl hydroxylation of Bentazon in corn shoots is catalyzed by a cytochrome P-450 enzyme. nih.gov
Tracing Metabolic Fate and Kinetics in Diverse Biological Systems
Using labeled compounds like 6-Hydroxy Bentazon-d7 allows researchers to trace the absorption, distribution, and transformation of Bentazon across different organisms and environments.
Comparative Metabolism Studies in Agricultural Crops and Model Organisms
The metabolic pathway of Bentazon varies significantly among different plant species, which explains the selective nature of the herbicide.
Corn (Zea mays): Tolerant corn varieties efficiently metabolize Bentazon. In vitro studies using microsomes from corn shoots demonstrated that a cytochrome P-450 enzyme catalyzes the hydroxylation of Bentazon to form 6-hydroxybentazon as the main Phase I metabolite. nih.gov Specific maize P450 enzymes, such as CYP81A2, have been shown to uniquely hydroxylate bentazon at both the 6- and 8-positions. acs.org
Rice (Oryza sativa): Rice is highly tolerant to Bentazon due to its ability to rapidly metabolize the herbicide. mdpi.com The key enzyme responsible for this detoxification is a cytochrome P450 mono-oxygenase known as CYP81A6, which mediates the hydroxylation of Bentazon. nih.govresearchgate.net The primary metabolite formed in rice is 6-hydroxybentazon, which is then quickly conjugated with glucose. mdpi.comnih.gov
Soybean (Glycine max): Soybeans also metabolize Bentazon through hydroxylation, but they produce both 6-hydroxybentazon and 8-hydroxybentazon in approximately equal amounts. mdpi.comnih.govnih.gov This hydroxylation is also facilitated by cytochrome P450 enzymes. mdpi.com
Potato (Solanum tuberosum): In tolerant potato seedlings, Bentazon is degraded effectively, with a degradation rate of 95.7% observed within 24 days after application. researchgate.net
The following table summarizes the primary metabolic reactions of Bentazon in different crops.
Interactive Table: Bentazon Metabolism in Various Agricultural Crops| Crop | Primary Metabolic Reaction | Key Enzymes Implicated | Major Metabolites | Reference(s) |
|---|---|---|---|---|
| Corn | Aryl Hydroxylation | Cytochrome P450 (e.g., CYP81A2) | 6-Hydroxybentazon, 8-Hydroxybentazon | nih.govacs.org |
| Rice | Aryl Hydroxylation | Cytochrome P450 (CYP81A6) | 6-Hydroxybentazon | mdpi.comnih.govresearchgate.net |
| Soybean | Aryl Hydroxylation | Cytochrome P450 | 6-Hydroxybentazon, 8-Hydroxybentazon | mdpi.comnih.govnih.gov |
| Wheat | Aryl Hydroxylation | Cytochrome P450 | 6-Hydroxybentazon | mdpi.comacs.org |
Identification of Microbial Degradation Pathways in Environmental Contexts
In the environment, microorganisms in soil and water play a significant role in the degradation of Bentazon. Studies using filter sand from drinking water treatment facilities have identified several microbial biotransformation pathways. rsc.orgrsc.org These include:
Oxidation of the aromatic ring, leading to hydroxylated intermediates like 6-OH-bentazone and 8-OH-bentazone. rsc.org
Oxidation of the isopropyl group attached to the molecule. rsc.orgrsc.org
N-methylation followed by oxidation. rsc.orgrsc.org
Fungi, such as Trametes versicolor, have been shown to effectively degrade Bentazon, utilizing both laccase and cytochrome P450 enzymatic systems. researchgate.netresearchgate.net These processes result in numerous transformation products through reactions like hydroxylation, oxidation, and methylation. researchgate.netresearchgate.net In soil, the degradation of Bentazon is a microbial activity that requires oxygen, with both bacteria and fungi contributing to its mineralization. acs.orgd-nb.info The formation of bound residues in soil humus is also dependent on microbial activity, with hydroxylated derivatives acting as key intermediates in this process. acs.org
Characterization of Conjugated Metabolites Through Labeled Tracer Studies
Following the initial Phase I hydroxylation, the resulting metabolites, such as 6-hydroxybentazon, undergo Phase II conjugation reactions. These reactions involve linking the metabolite to endogenous molecules like sugars or amino acids, which increases their water solubility and facilitates their transport and sequestration within the plant cell, often in the vacuole. researchgate.net
The use of isotopically labeled compounds, such as radiolabeled [14C]bentazone or stable isotope-labeled this compound, is indispensable for tracing and identifying these conjugated metabolites. medchemexpress.commedchemexpress.comeuropa.eu For example, metabolism studies in various crops using radiolabeled Bentazon have identified glycoside conjugates of 6-hydroxybentazone (B30596) and 8-hydroxybentazone. europa.eu In rice, the primary metabolite, 6-hydroxybentazon, is rapidly converted to 6-(bentazon)-O-beta-glucopyranoside (a glucose conjugate). nih.gov Similarly, in tolerant soybean plants, the hydroxylated forms are quickly glycosylated. mdpi.com These labeled tracer studies allow for the precise tracking of the parent compound as it is transformed into its hydroxylated and then conjugated forms, confirming the complete detoxification pathway in tolerant species. europa.eufao.org
Investigation of Glucosylation and Other Phase II Biotransformations in Plants
Following the initial Phase I hydroxylation of Bentazon, which primarily yields 6-hydroxybentazon and 8-hydroxybentazon, plants employ Phase II biotransformation reactions to further detoxify the herbicide. encyclopedia.pubtainachem.comepa.gov The most significant of these is glucosylation, a process where a glucose molecule is attached to the hydroxylated metabolite. encyclopedia.pubmdpi.com This reaction is catalyzed by enzymes known as glucosyltransferases (GTs). encyclopedia.pubmdpi.com
The addition of a glucose moiety dramatically increases the water solubility of the metabolite, which facilitates its sequestration into the vacuole or incorporation into the plant's natural components like lignin (B12514952) or cellulose, effectively neutralizing its phytotoxic activity. encyclopedia.pubtainachem.commdpi.com The primary conjugate formed from the 6-hydroxy metabolite is 6-(bentazon)-O-beta-glucopyranoside. invivochem.cn
The efficiency of this glucosylation step is a key determinant of a plant's tolerance to Bentazon. Tolerant species, such as rice, maize, and soybean, rapidly convert 6-hydroxybentazon into its glucose conjugate. encyclopedia.pubnih.govresearchgate.net In contrast, susceptible plants metabolize the herbicide much more slowly or not at all, leading to the accumulation of the phytotoxic parent compound. tainachem.commdpi.com While glucosylation is the predominant Phase II pathway, metabolism studies also indicate that the conjugated metabolites can be further processed and incorporated into natural plant constituents such as proteins and polysaccharides. epa.gov The use of this compound as a labeled internal standard allows for precise tracking and quantification of these glucosylated products during metabolic studies. chemicalbook.com
Table 1: Metabolic Fate of Bentazon in Various Plant Species
| Plant Species | Primary Hydroxylation Products | Key Phase II Biotransformation | Metabolic Outcome | Reference |
|---|---|---|---|---|
| Soybean (Glycine max) | 6-hydroxybentazon, 8-hydroxybentazon | Glucosylation | Rapid detoxification and tolerance. encyclopedia.pubmdpi.comnih.gov | encyclopedia.pubmdpi.comnih.gov |
| Rice (Oryza sativa) | Predominantly 6-hydroxybentazon | Glucosylation | Rapid detoxification and tolerance. tainachem.cominvivochem.cn | tainachem.cominvivochem.cn |
| Maize (Zea mays) | 6-hydroxybentazon, 8-hydroxybentazon | Glucosylation | Rapid detoxification and tolerance. nih.govresearchgate.net | nih.govresearchgate.net |
Analytical Strategies for Structural Elucidation of Conjugate Products
The identification and structural confirmation of Bentazon conjugates are essential for understanding its metabolic fate. A combination of advanced analytical techniques is employed for this purpose, with isotopically labeled standards like this compound playing a pivotal role in method validation and quantification.
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique. epa.gov It is used for the sensitive and selective quantification of Bentazon and its metabolites. epa.gov By monitoring specific precursor-to-product ion transitions, analysts can distinguish the parent compound from its hydroxylated and conjugated forms with high confidence. epa.gov
For the definitive structural elucidation of unknown metabolites, high-resolution mass spectrometry (HRMS) techniques, such as ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UPLC/QqToF-MS), are utilized. nih.gov This technology provides highly accurate mass measurements, allowing for the determination of the elemental composition of the metabolite and its fragments. nih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer further structural clues. For instance, the neutral loss of an anhydroglucuronic acid moiety (mass loss of 176.0321 Da) is a characteristic indicator of a glucuronide conjugate, a type of glucoside. researchgate.net
While mass spectrometry provides substantial structural information, Nuclear Magnetic Resonance (NMR) spectroscopy is often required for unambiguous structure confirmation. invivochem.cn NMR analysis can definitively establish the exact site of glucosylation on the Bentazon molecule, confirming, for example, the attachment at the 6-position to form 6-(bentazon)-O-beta-glucopyranoside. invivochem.cn The combination of these powerful analytical strategies, supported by the use of deuterated standards like this compound, enables a comprehensive understanding of the complex biotransformation pathways of Bentazon in plants.
Table 2: Analytical Techniques for the Elucidation of Bentazon Conjugates
| Analytical Technique | Application | Information Provided | Reference |
|---|---|---|---|
| LC-MS/MS | Quantitative analysis of known metabolites. | High sensitivity and selectivity for target analytes. | epa.gov |
| UPLC/QqToF-MS | Identification of unknown metabolites. | Provides exact mass measurements for elemental composition determination. | nih.gov |
| Tandem MS (MS/MS) | Structural characterization of conjugates. | Fragmentation patterns reveal structural motifs (e.g., neutral loss of glucose). | researchgate.net |
Environmental Transformation and Fate Studies Employing 6 Hydroxy Bentazon D7
Mechanistic Elucidation of Photolytic Degradation Pathways
Photodegradation is a significant abiotic process that contributes to the transformation of bentazon and its metabolites in the environment, particularly on surfaces and in aqueous media.
Identification of UV-Induced Transformation Products and Reaction Mechanisms on Surfaces and in Aqueous Media
In photocatalytic degradation studies of bentazon using catalysts like TiO2, a multitude of transformation products have been identified, including hydroxyl and keto derivatives, as well as dimers. These studies further support the role of hydroxylation as a key step in the photolytic degradation cascade.
Determination of Photodegradation Kinetics and Quantum Yields
The rate of photodegradation is a critical parameter for assessing the environmental persistence of a chemical. For bentazon, photolysis half-lives in aqueous solutions have been reported to range from 2.3 to 7.5 hours under laboratory conditions using mercury and xenon lamps. The degradation rate is influenced by factors such as pH, with accelerated degradation observed under alkaline conditions.
The quantum yield, which represents the efficiency of a photochemical process, has been determined for the phototransformation of bentazon in water at wavelengths greater than 290 nm to be 4.38 × 10⁻⁴ mol·Einstein⁻¹. This value indicates the number of bentazon molecules that undergo transformation for each photon absorbed. While specific kinetic data and quantum yields for 6-Hydroxy Bentazon-d7 are not published, the data for bentazon provides a crucial benchmark. It is plausible that the quantum yield for 6-hydroxy bentazon would be of a similar order of magnitude, though potentially influenced by the presence of the hydroxyl group which can affect the molecule's light absorption properties and reactivity.
Table 1: Photodegradation Data for Bentazon
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Photolysis Half-life | 2.3 - 7.5 hours | Aqueous solution, Mercury/Xenon lamp | |
| Quantum Yield (Φ) | 4.38 × 10⁻⁴ mol·Einstein⁻¹ | Water, λ > 290 nm |
Biotic and Abiotic Degradation Processes in Soil and Aquatic Ecosystems
The fate of this compound in soil and water is governed by a combination of biological and non-biological processes that lead to its transformation and potential mineralization.
Microbial Mineralization and Incorporation into Soil Organic Matter Fractions
Microbial activity is a primary driver of bentazon degradation in soil. The initial step in the biodegradation of bentazon is often the hydroxylation of the aromatic ring, leading to the formation of 6-hydroxy bentazon and 8-hydroxy bentazon. These hydroxylated metabolites are typically more polar and less stable than the parent compound.
Studies using radiolabeled bentazon have shown that these hydroxylated intermediates are rapidly incorporated as bound residues into soil organic matter, specifically humic and fulvic acids. This binding process is also dependent on microbial activity and is enhanced under aerobic conditions. The further mineralization of these bound residues to CO2 is a slower process. For instance, one study reported that 9.3% of bound bentazon residues were mineralized to ¹⁴CO₂ over a period of 141 days.
The rate of bentazon mineralization is influenced by soil properties and a history of herbicide application. Soils with a previous history of bentazon use have shown a 5-6 fold greater mineralization rate compared to soils with no prior exposure, suggesting microbial adaptation.
Table 2: Microbial Degradation of Bentazon in Soil
| Process | Observation | Conditions | Reference |
|---|---|---|---|
| Primary Metabolites | 6-hydroxy bentazon, 8-hydroxy bentazon | Aerobic soil conditions | |
| Bound Residue Formation | Rapid incorporation into humic and fulvic acids | Microbial activity, aerobic conditions | |
| Mineralization of Bound Residues | 9.3% to ¹⁴CO₂ in 141 days | Incubation of pre-formed bound residues | |
| Effect of Prior Exposure | 5-6 fold higher mineralization rate | Soils with 8-year history of bentazon use |
Role of Oxidoreductases (e.g., Laccase, Peroxidase) in Environmental Biotransformation
Extracellular enzymes produced by soil microorganisms, such as oxidoreductases, play a crucial role in the transformation of xenobiotics. Laccases and peroxidases have been shown to be particularly effective in transforming bentazon and its metabolites.
Studies have demonstrated that while bentazon itself is relatively resistant to transformation by these enzymes alone, the presence of co-substrates (humic monomers like guaiacol (B22219) and ferulic acid) facilitates its degradation. In contrast, 6-hydroxy bentazon and 8-hydroxy bentazon are completely transformed by both laccase and peroxidase, even in the absence of co-substrates. This indicates that the hydroxylated metabolites are much more susceptible to enzymatic oxidation. The transformation is pH-dependent, with higher efficiency at lower pH values. For example, at pH 3.0, both 6-hydroxy and 8-hydroxy bentazon were completely transformed by laccase and peroxidase.
The enzymatic reactions can lead to the formation of dimers and promote the incorporation of these compounds into humic substances, a key process in their detoxification and sequestration in the soil environment. The fungus Trametes versicolor, known to produce laccase, has been shown to completely remove bentazon from water, with both laccase and cytochrome P450 systems being involved in the degradation process.
Table 3: Enzymatic Transformation of Bentazon and its Hydroxylated Metabolites
| Compound | Enzyme | Co-substrate | Transformation | pH | Reference |
|---|---|---|---|---|---|
| Bentazon | Laccase | Guaiacol | ~100% in 30 min | - | |
| Bentazon | Peroxidase | Guaiacol | ~100% in 30 min | - | |
| 6-Hydroxy Bentazon | Laccase | None | 100% | 3.0 | |
| 6-Hydroxy Bentazon | Peroxidase | None | 100% | 3.0 | |
| 8-Hydroxy Bentazon | Laccase | None | 100% | 3.0 | |
| 8-Hydroxy Bentazon | Peroxidase | None | 100% | 3.0 |
Assessment of Environmental Mobility and Persistence Pathways
The formation of 6-hydroxy bentazon as a primary metabolite is significant for its environmental fate. As a more polar compound than its parent, 6-hydroxy bentazon is also expected to be highly mobile in soil. However, its high reactivity, particularly its susceptibility to enzymatic oxidation and rapid incorporation into soil organic matter, suggests that it may not persist for long in the soil environment in its free form. The binding of 6-hydroxy bentazon to humic substances effectively reduces its mobility and bioavailability.
Lysimeter studies on the parent compound, bentazon, have shown that under field conditions, it does not tend to leach significantly, with annual average concentrations in leachates remaining below 0.1 µg/L. This is attributed to its rapid degradation in the upper soil layers. While specific mobility and persistence data for this compound are not available, the behavior of the non-deuterated metabolite suggests that its persistence in a mobile form would be limited due to its rapid transformation and incorporation into the soil matrix.
Requested Article on this compound Cannot Be Generated
The requested article focusing on the environmental transformation and fate of the chemical compound “this compound,” specifically its leaching, transport, sorption, and desorption dynamics, cannot be created. The premise of the request is based on a misunderstanding of the compound's scientific use.
Extensive research confirms that environmental fate and transport studies, such as those involving soil columns, field leaching, and sorption/desorption experiments, are not conducted on this compound. This is because this compound is a deuterated compound, meaning specific hydrogen atoms in its structure have been replaced with deuterium (B1214612), a heavy isotope of hydrogen.
The primary and sole application of such deuterated analogs in environmental science is as an internal standard for analytical testing. In studies monitoring the environmental fate of the herbicide Bentazon, scientists measure the concentration of its breakdown products, or metabolites. One of the major metabolites of Bentazon found in soil and plants is 6-Hydroxy Bentazon . nih.govherts.ac.ukusda.gov
To ensure the accuracy of these measurements, a known quantity of this compound is added to environmental samples (e.g., soil or water extracts) before analysis, typically using techniques like mass spectrometry. Because the deuterated version is chemically identical to the metabolite but has a different mass, it can be distinguished by the analytical instrument. This allows researchers to precisely quantify the amount of the actual environmental contaminant, 6-Hydroxy Bentazon, while correcting for any loss of the analyte during sample preparation and analysis.
Therefore, the compound that is the subject of environmental fate studies is 6-Hydroxy Bentazon (the metabolite), not This compound (the analytical tool). Research on leaching and sorption focuses on the behavior of the parent herbicide, Bentazon, and its non-deuterated metabolites, as these are the substances present in the environment that pose a potential risk. nih.govcambridge.orgepa.govplos.orgresearchgate.net
Future Research Directions and Emerging Paradigms for 6 Hydroxy Bentazon D7 Research
Development of Next-Generation Analytical Platforms for Ultrasensitive Quantification
The accurate quantification of herbicide metabolites in complex environmental and biological matrices is a significant analytical challenge. Future research will focus on developing next-generation analytical platforms capable of detecting and quantifying 6-Hydroxy Bentazon-d7 at ultra-trace levels. The use of deuterated standards like Bentazon-d7 is already established for enhancing precision in analytical methods such as Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS).
Innovations are anticipated in the coupling of advanced separation techniques with novel mass spectrometry technologies, such as Orbitrap and time-of-flight (TOF) mass spectrometry, to improve sensitivity and selectivity. The development of direct analysis techniques, which require minimal sample preparation, could also revolutionize environmental monitoring by enabling high-throughput screening of samples for metabolites like this compound. These platforms will be essential for detailed pharmacokinetic studies, monitoring low-level environmental contamination, and assessing residue levels in food products.
Table 1: Next-Generation Analytical Platforms
| Platform/Technique | Advantage for this compound Analysis | Potential Research Application |
|---|---|---|
| UHPLC-HRMS (e.g., Orbitrap) | High resolution and mass accuracy for unambiguous identification and quantification in complex matrices. | Tracing metabolic pathways in soil and water systems; food residue analysis. |
| Tandem Mass Spectrometry (MS/MS) | Enhanced selectivity and sensitivity, reducing matrix interference. | Quantifying low-level exposure in biological tissues and fluids. |
| Direct Analysis in Real Time (DART) | Rapid screening with minimal sample preparation. | High-throughput environmental monitoring and screening for biotransformation products. |
High-Throughput Screening Methodologies for Discovering Novel Biotransformation Capabilities in Environmental Microbes
Microbial communities play a crucial role in the degradation and transformation of herbicides in the environment. High-throughput screening (HTS) methodologies present a powerful approach to rapidly assess the biotransformation capabilities of vast numbers of environmental microbes. Future research can employ HTS to identify novel microorganisms and enzymes capable of metabolizing bentazon to 6-hydroxybentazon and potentially degrading it further.
By using this compound in culture media, researchers can screen microbial libraries (from soil, water, or biofilters) for transformation activity. The deuterium (B1214612) label provides a distinct mass spectrometric signature, facilitating the rapid detection of the parent compound and any subsequent metabolites. This approach can accelerate the discovery of new enzymatic pathways and microbes that could be harnessed for bioremediation of bentazon-contaminated sites.
Integration of Multi-Omics Approaches (e.g., Metabolomics, Proteomics) in Xenobiotic Metabolism Research
The integration of multi-omics disciplines is a powerful paradigm for obtaining a holistic view of biological responses to xenobiotics. Applying metabolomics and proteomics to organisms exposed to bentazon can reveal the intricate molecular changes associated with its metabolism, including the formation of 6-hydroxybentazon. The use of this compound as a tracer in these studies would be invaluable.
Proteomics can identify the specific enzymes, such as cytochrome P450s, that are upregulated and responsible for the hydroxylation of bentazon. Simultaneously, metabolomics can provide a comprehensive profile of the metabolic network, showing how the formation of 6-hydroxybentazon impacts other endogenous metabolic pathways. This integrated approach can elucidate the complete biotransformation pathway, identify key enzymatic players, and uncover potential off-target effects of the herbicide.
Advancements in Isotopic Tracing for Unraveling Complex Environmental Fate Pathways
Isotope-labeled compounds are indispensable tools for tracing the environmental fate of chemicals. This compound, being a stable isotope-labeled metabolite, is ideal for sophisticated environmental fate studies. The deuterium label allows researchers to distinguish the applied compound from any naturally occurring background substances, enabling precise tracking through complex environmental compartments like soil, water, and biota.
Future research will utilize this compound to conduct advanced studies on its persistence, mobility, and transformation in various ecosystems. This includes investigating its potential for leaching into groundwater, its uptake by non-target organisms, and its degradation into further products. Such studies are critical for developing more accurate environmental risk assessment models for bentazon and its metabolites.
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing and characterizing 6-Hydroxy Bentazon-d7?
- Synthesis : Use deuterium-labeled precursors (e.g., Bentazon-d7) and hydroxylation via enzymatic or chemical oxidation pathways. Ensure isotopic purity by verifying deuteration levels using nuclear magnetic resonance (NMR) or mass spectrometry (MS) .
- Characterization : Employ high-resolution MS (HRMS) for molecular weight confirmation, liquid chromatography (LC)-MS/MS for isotopic enrichment analysis, and X-ray crystallography for structural elucidation. Validate purity via HPLC with UV/Vis detection (λ = 220–280 nm) .
Q. What analytical techniques are suitable for quantifying this compound in environmental matrices?
- Use LC-MS/MS with deuterated internal standards to correct for matrix effects. Optimize extraction protocols (e.g., solid-phase extraction for water samples; QuEChERS for soil). Validate methods per ICH guidelines, including linearity (R² > 0.99), recovery (70–120%), and limit of detection (LOD < 1 ng/mL) .
Q. How should researchers design controlled experiments to study the environmental fate of this compound?
- Include abiotic controls (e.g., sterile soil/water) to distinguish biotic degradation. Monitor variables like pH, temperature, and microbial activity. Use isotopically labeled analogs to track metabolite formation via tandem MS fragmentation patterns .
Advanced Research Questions
Q. How can isotopic labeling (deuteration) influence the metabolic pathways of this compound compared to its non-deuterated form?
- Conduct comparative metabolism studies in model organisms (e.g., Arabidopsis thaliana or soil microbiota). Use stable isotope tracing (LC-HRMS) to identify kinetic isotope effects (KIEs) on hydroxylation rates or bond cleavage. Note that deuteration may alter enzyme binding affinities due to steric or electronic effects .
Q. What strategies resolve contradictory data in degradation studies of this compound?
- Perform sensitivity analysis to identify critical variables (e.g., light exposure, redox conditions). Replicate experiments across independent labs to confirm reproducibility. Use multivariate statistics (e.g., PCA) to disentangle confounding factors. Cross-validate findings with computational models (e.g., QSAR for degradation kinetics) .
Q. How can computational modeling enhance understanding of this compound’s interactions with biological targets?
- Apply molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities with cytochrome P450 enzymes. Validate predictions using in vitro assays (e.g., microsomal stability tests). Compare deuterated vs. non-deuterated analogs to assess isotopic impacts on binding kinetics .
Methodological Considerations
- Data Presentation : Include raw data tables (e.g., degradation half-lives under varying pH) in appendices, with processed data (normalized rates, error bars) in the main text. Use error propagation formulas to quantify uncertainties from instrumental measurements .
- Literature Review : Prioritize peer-reviewed journals and regulatory guidelines (e.g., EPA, OECD) over non-academic sources. Cross-reference databases like SciFinder for physicochemical properties and metabolic pathways .
Unresolved Research Challenges
- Isotope Effects in Ecotoxicology : The long-term ecological impacts of deuterated agrochemicals remain underexplored. Future studies should assess bioaccumulation in food chains using multi-trophic models .
- Analytical Standardization : Harmonizing quantification methods across labs (e.g., inter-laboratory validation) is critical for regulatory acceptance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
